(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Overview
Description
“(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride” is a complex organic compound. It contains an amine group (-NH2), a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a hydrochloride group. The compound is likely to be a derivative of 2-aminobutanol .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the triazole ring and the amine group. The triazole ring is a heterocyclic compound, which means it contains atoms of at least two different elements. This, combined with the presence of the amine group, would result in a molecule with several potential sites for reactions .Chemical Reactions Analysis
Amines, such as the one present in this compound, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . They can also react with nitrous acid in a manner similar to primary amines . Furthermore, they can react with aldehydes to form decarboxylation and/or deamination products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Amines generally have higher boiling points than alkanes but lower than alcohols of comparable molar mass . They are also quite soluble in water .Scientific Research Applications
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
- Catalytic Applications : This compound is used in Huisgen 1,3-dipolar cycloadditions as a highly active catalyst. A stable complex with CuCl is formed, which catalyzes cycloaddition efficiently under various conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Synthesis of Novel Derivatives
- Chemical Synthesis : The compound serves as a precursor in the synthesis of new derivatives, such as N-Substituted Pyrrolidine with a 1,2,4-triazole ring. These derivatives have applications in various biological activities (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha, & Anwar, 2021).
Development of Energetic Salts
- Energetic Materials : Triazolyl-functionalized salts with potential applications in energetic materials are synthesized using this compound. These salts exhibit good thermal stability and relatively high density (Wang, Gao, Ye, & Shreeve, 2007).
Solvent-Free Synthesis Studies
- Green Chemistry : It is used in catalyst- and solvent-free synthesis studies, such as the preparation of benzamide derivatives via microwave-assisted Fries rearrangement (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Development of Polynuclear Copper Complexes
- Coordination Chemistry : The compound plays a role in forming polynuclear copper(II) complexes with Schiff-base ligands, which have implications in magnetic properties and molecular architecture (Bazhina, Bovkunova, Medved’ko, Efimov, Kiskin, & Eremenko, 2019).
Corrosion Inhibition Studies
- Material Science : Triazole derivatives, including this compound, are investigated as corrosion inhibitors for metals, showing effectiveness in protecting surfaces from corrosion (Ma, Qi, He, Tang, & Lu, 2017).
Antibacterial and Anticonvulsant Applications
- Biomedical Research : Novel triazole derivatives synthesized from this compound show antibacterial, antifungal, and anticonvulsant properties, opening avenues for medical applications (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Anti-nociceptive and Anti-inflammatory Agents
- Pharmacological Research : Some triazole derivatives are synthesized for potential applications as anti-nociceptive and anti-inflammatory agents, contributing to pain management and inflammation treatments (Rajasekaran & Rajagopal, 2009).
Anticancer Activity Evaluation
- Cancer Research : Aziridine-1,2,3-triazole hybrid derivatives are synthesized for evaluating their anticancer activity, highlighting the potential of this compound in cancer treatment research (Dong, Wu, & Gao, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazoles and indoles, are known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that similar compounds, such as imidazoles, have been reported to interact with their targets via hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Compounds with similar structures, such as indoles, are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds, such as 2-amino-1-butanol, have been reported to have a boiling point of 176-178 °c (lit), a density of 0943 g/mL at 25 °C (lit), and a refractive index n20/D 14510 (lit) .
Result of Action
Similar compounds, such as indoles, have been reported to have a wide range of biological activities .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other molecules can significantly influence the action and stability of similar compounds .
Future Directions
The future directions in the study and application of this compound could involve exploring its potential uses in various fields such as medicinal chemistry, polymer materials, and peptide synthesis . Additionally, new methods of synthesizing this compound could be developed to improve yield, reduce cost, or enhance environmental sustainability .
Properties
IUPAC Name |
[1-(2-aminobutyl)triazol-4-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.ClH/c1-2-6(8)3-11-4-7(5-12)9-10-11;/h4,6,12H,2-3,5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMONMXDALYBBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=C(N=N1)CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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